1,3-Diazaspiro[4.11]hexadecane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.11]hexadecane-2,4-dione: is a chemical compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two nitrogen atoms are incorporated into the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-diaminopropane with cyclohexanone under acidic conditions to form the spirocyclic intermediate. This intermediate is then oxidized to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines or alcohols .
Scientific Research Applications
1,3-Diazaspiro[4.11]hexadecane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cell signaling pathways and gene expression .
Comparison with Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 1,3-Diazaspiro[5.5]undecane-2,4-dione
- 1,3-Diazaspiro[6.5]dodecane-2,4-dione
Comparison: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is unique due to its larger spirocyclic ring system, which imparts distinct chemical and physical properties compared to its smaller analogs . This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,3-diazaspiro[4.11]hexadecane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-12-14(16-13(18)15-12)10-8-6-4-2-1-3-5-7-9-11-14/h1-11H2,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVACDGTUCJOSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2(CCCCC1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332053 | |
Record name | 1,3-diazaspiro[4.11]hexadecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
839-32-7 | |
Record name | 1,3-diazaspiro[4.11]hexadecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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